

An In-depth Technical Guide to the Physicochemical Properties of L-Citrulline-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **L-Citrulline-d4**, a deuterated form of the non-proteinogenic amino acid L-Citrulline. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative analyses.

Core Physicochemical Properties

The introduction of deuterium in place of hydrogen at specific positions in the L-Citrulline molecule imparts a higher molecular weight without significantly altering its chemical reactivity. This isotopic labeling is a powerful tool in mass spectrometry-based analytical methods.[1]

Table 1: General and Physical Properties of L-Citrulline-d4



Property	Value	Source(s)
Chemical Name	L-Ornithine-4,4,5,5-d4, N5- (aminocarbonyl)-	[2]
Molecular Formula	C ₆ H ₉ D ₄ N ₃ O ₃	[2]
Molecular Weight	179.21 g/mol	[2]
CAS Number	1217474-00-4	[2]
Appearance	White to off-white solid	[2]
Melting Point	216-218 °C (decomposes)	[3]
Boiling Point	~306.5 °C (rough estimate for L-Citrulline)	[4]
Density	~1.29 g/cm³ (rough estimate for L-Citrulline)	[5]
Solubility	Soluble in water	[5]

Table 2: Acid-Base and Spectroscopic Properties of L-Citrulline-d4

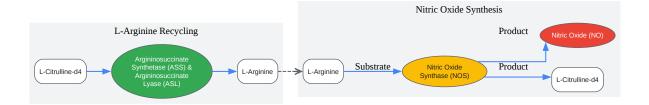
Property	Value/Description	Source(s)
pKaı (α-carboxyl)	~2.43 (for L-Citrulline)	[6]
pKa₂ (α-amino)	~9.41 (for L-Citrulline)	[7]
Isotopic Purity	≥98.0%	[2]
Mass Spectrometry	Exhibits a characteristic neutral loss of isocyanic acid (HNCO) upon fragmentation.	[8]

Signaling Pathway Involvement

L-Citrulline, and by extension **L-Citrulline-d4**, plays a crucial role as an intermediate in the nitric oxide (NO) signaling pathway. It is a precursor for the synthesis of L-arginine, which is



subsequently converted to NO and L-Citrulline by nitric oxide synthase (NOS). This pathway is fundamental in various physiological processes, including vasodilation and neurotransmission.



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L-Citrulline in the Nitric Oxide Pathway

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical properties of **L-Citrulline-d4**.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Methodology:

- A small, dry sample of L-Citrulline-d4 is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Given that L-Citrulline-d4 decomposes, the temperature at which decomposition is observed should be noted.



Solubility Determination

The aqueous solubility of **L-Citrulline-d4** can be determined using the shake-flask method.

Methodology:

- An excess amount of L-Citrulline-d4 is added to a known volume of deionized water in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove undissolved solid.
- The concentration of L-Citrulline-d4 in the clear filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

pKa Determination

The acid dissociation constants (pKa) are determined by acid-base titration.

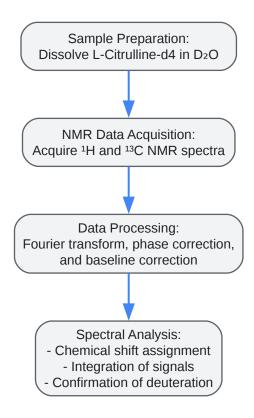
Methodology:

- A known concentration of L-Citrulline-d4 is dissolved in deionized water.
- The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
- Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at regular intervals.[9][10]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic labeling of **L-Citrulline-d4**.



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Workflow for NMR Analysis

Methodology:

- Sample Preparation: A small amount of L-Citrulline-d4 is dissolved in deuterium oxide (D₂O).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 [11]
- Spectral Interpretation:
 - ¹H NMR: The spectrum is expected to show signals corresponding to the non-deuterated positions. The signals for the protons at the 4 and 5 positions will be absent due to deuterium substitution.



 ¹³C NMR: The spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons (C4 and C5) may appear as multiplets with reduced intensity due to C-D coupling.[11]

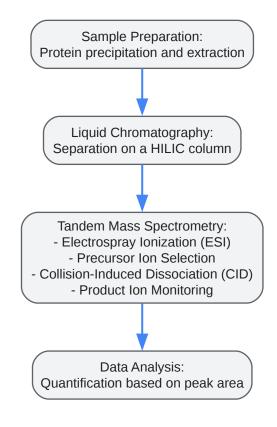
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **L-Citrulline-d4**. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for its quantification in biological matrices.[12]

Methodology for LC-MS/MS Analysis:

- Sample Preparation: Biological samples (e.g., plasma, cell lysates) are subjected to protein precipitation, followed by centrifugation to isolate the supernatant containing L-Citrulline-d4.
 [12][13]
- Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a hydrophilic interaction liquid chromatography (HILIC) column, for separation from other sample components.[12]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
 - Parent Ion Selection: The precursor ion corresponding to the protonated molecule of L-Citrulline-d4 ([M+H]+) is selected in the first quadrupole.
 - Fragmentation: The selected precursor ion is fragmented in the collision cell. A characteristic fragmentation is the neutral loss of isocyanic acid.[8]
 - Product Ion Monitoring: Specific product ions are monitored in the third quadrupole for quantification.





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LC-MS/MS Analysis Workflow

Conclusion

L-Citrulline-d4 is a valuable tool for researchers in various scientific disciplines. Its well-defined physicochemical properties, coupled with its role in significant biological pathways, make it an ideal internal standard and tracer for metabolic studies. The experimental protocols outlined in this guide provide a framework for the accurate characterization and quantification of this isotopically labeled amino acid.

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